4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a (5Z)-configured methylidene group bridging a 5-(2,6-dichlorophenyl)furan-2-yl moiety and the thiazolidinone core. Such structural attributes are critical for biological activity, particularly in targeting enzymes or receptors involved in inflammatory or metabolic pathways .
Properties
IUPAC Name |
4-[(5Z)-5-[[5-(2,6-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S2/c19-11-3-1-4-12(20)16(11)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICANFXDIMLZIQX-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of thiol-ene click reactions in aqueous media has been demonstrated to be effective in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and thiazolidine rings, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with variations in the arylidene, thiazolidinone substituents, or side chains. Key examples include:
Electronic and Steric Influences
- Side Chain Modifications: The butanoic acid chain provides superior solubility in physiological environments compared to shorter chains (e.g., butyric acid in ) or non-acidic substituents .
- Stereochemistry: The Z-configuration of the methylidene group is conserved across analogues (e.g., ), ensuring planar geometry for optimal π-orbital overlap and target interaction .
Biological Activity
The compound 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Formula and Structure
The molecular formula of the compound is , with a molecular weight of approximately 540.42 g/mol. The structure includes a thiazolidine ring, a furan moiety, and multiple substituents that contribute to its biological activity.
Structural Representation
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial activity . A study by Zvarec et al. demonstrated that related compounds had effective inhibition against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/ml . However, no significant activity was observed against Bacillus subtilis.
Antiviral Activity
Further investigations into the antiviral properties revealed that certain derivatives of this compound inhibited the NS2B-NS3 protease of the Dengue virus and showed potential against other viral targets . The efficacy was assessed through in vitro assays, highlighting the compound's potential as an antiviral agent.
Antimalarial Activity
The antimalarial properties of the compound were evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The IC50 values indicated moderate activity with concentrations required to inhibit growth being 35.0 µM for sensitive strains and 151.4 µM for resistant strains .
Cytotoxicity
The cytotoxic effects on VERO cell lines were also determined, indicating that while some derivatives showed promise as therapeutic agents, they also exhibited varying degrees of cytotoxicity which necessitates further investigation into their safety profiles .
Anti-inflammatory and Anticancer Potential
Recent studies have suggested that the compound may inhibit apoptosis signal-regulating kinase 1 (ASK1), which is implicated in various diseases including cancer. Compounds derived from this structure have shown IC50 values as low as 0.2 mM against ASK1, suggesting a potential role in cancer therapy .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Effect | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition | 16-32 mg/ml |
| Antiviral | Dengue virus protease | Inhibition | Not specified |
| Antimalarial | Plasmodium falciparum | Inhibition | 35.0 µM (sensitive), 151.4 µM (resistant) |
| Cytotoxicity | VERO cells | Cytotoxic | Not specified |
| ASK1 Inhibition | Cancer cell lines | Inhibition | 0.2 mM |
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of thiazolidinones were tested for their antimicrobial properties against various bacterial strains. The results confirmed significant antibacterial effects against gram-positive bacteria while highlighting the need for further optimization to enhance efficacy against gram-negative bacteria.
Case Study 2: Antiviral Mechanisms
A series of in vitro experiments were conducted to evaluate the antiviral potential of related compounds against Dengue virus. The results indicated that specific structural modifications could enhance inhibitory activity, paving the way for future drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize this thiazolidinone derivative?
- Methodological Answer : The compound can be synthesized via condensation of aromatic aldehydes with 4-thiazolidinones under reflux conditions. For instance, a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in DMF/acetic acid (5:10 v/v) is refluxed for 2 hours, followed by recrystallization from DMF-ethanol . Electrophilic substitution reactions (e.g., using phenylisothiocyanate) and subsequent cyclization with chloroacetyl chloride under basic conditions are also viable .
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration of the benzylidene group) and carbon backbone.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups like C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-sulfanylidene, ~1200 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What in vitro assays are typically used for initial bioactivity screening?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based kinetic assays.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 2,6-dichlorophenyl or furan-2-yl groups to assess electronic/steric effects. For example, replacing chlorine with electron-withdrawing groups (e.g., -CF₃) may enhance target binding .
- Pharmacophore Modeling : Use software like Schrodinger’s Phase to identify critical moieties (e.g., the 4-oxo-thiazolidinone core) for activity .
- Bioisosteric Replacement : Substitute the sulfanylidene group with sulfonamide or carbonyl to improve metabolic stability .
Q. What computational strategies predict reactivity and metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., oxidation at the thiazolidinone sulfur) .
- Molecular Dynamics (MD) Simulations : Model binding interactions with biological targets (e.g., protein-ligand RMSD analysis over 100 ns trajectories).
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation) and bioavailability .
Q. How can contradictions in biological assay data be resolved methodologically?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines/enzymes to confirm reproducibility.
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners.
- Data Normalization : Apply statistical models (e.g., Z-score) to account for batch effects or assay variability .
Q. What experimental designs are optimal for studying metabolic stability in vivo?
- Methodological Answer :
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodent models.
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites using high-resolution tandem MS with collision-induced dissociation (CID).
- Bile Duct Cannulation : Collect bile/excreta to quantify biliary excretion and enterohepatic recirculation .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition vs. cellular activity data?
- Methodological Answer :
- Membrane Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion/active transport limitations.
- Intracellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.
- Efflux Pump Inhibition : Co-administer ABC transporter inhibitors (e.g., verapamil) to assess P-gp-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
